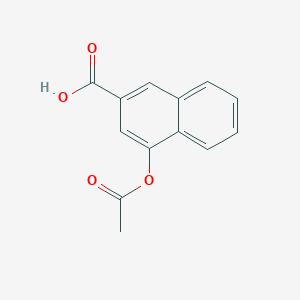

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-

Overview

Description

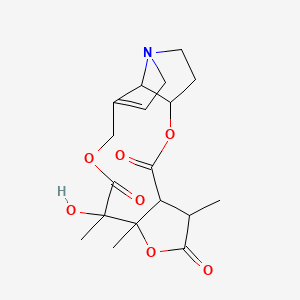

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, also referred to as “4-acetoxy-2-naphthoic acid,” is a chemical compound with the molecular formula C16H15O4. This compound is an organic compound of the formula C10H7CO2H . It is one of two isomeric carboxylic acid derivatives of naphthalene, the other one being 1-naphthoic acid .

Molecular Structure Analysis

The molecular structure of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)- is represented by the molecular formula C16H15O4. The IUPAC Standard InChI for this compound is InChI=1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H, (H,12,13) .Physical And Chemical Properties Analysis

The molecular weight of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)- is 230.22 g/mol. The molecular weight of 2-Naphthalenecarboxylic acid is 172.1800 .Scientific Research Applications

Liquid Crystal Polymers (LCPs)

4-Acetoxy-2-naphthoic acid plays a crucial role in the synthesis of Liquid Crystal Polymers (LCPs). Specifically, it contributes to the production of a well-known LCP called Vectra. The synthesis involves acidolysis of 4-hydroxybenzoic acid with 6-hydroxy-2-naphthoic acid. LCPs exhibit unique properties, such as high thermal stability, chemical resistance, and anisotropic behavior, making them valuable in various applications .

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that related compounds such as 2-naphthoic acid have been identified as noncompetitive n-methyl-d-aspartate (nmda) receptor inhibitors .

Mode of Action

It’s known that the compound plays a crucial role in the synthesis of liquid crystal polymers (lcps) like vectra . The acidolysis mechanism for LCP polycondensation is a complex blend of mechanisms .

Biochemical Pathways

The biochemical degradation pathways of naphthalene-degrading cultures reveal that 2-naphthoic acid is a central metabolite . Naphthalene is activated by the addition of a C1-unit to generate 2-naphthoic acid . The 2-naphthoic acid formed is proposed to be activated to 2-naphthoyl-coenzyme A (NCoA), an important intermediate in the anaerobic naphthalene degradation pathway .

Result of Action

Its role in the synthesis of lcps like vectra is well-established .

Action Environment

The action environment of 4-Acetoxy-2-naphthoic acid is typically in the context of chemical reactions, particularly in the synthesis of LCPs . Environmental factors such as temperature and pressure can influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

4-acetyloxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-8(14)17-12-7-10(13(15)16)6-9-4-2-3-5-11(9)12/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKJOBQQWXLXOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Naphthalenecarboxylic acid, 4-(acetyloxy)- | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]-N,N-diethylacetamide](/img/structure/B3037807.png)

![2-Amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B3037808.png)

![6-Cyclopropyl-2-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3037811.png)

![2-[3-cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3037812.png)

![4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3037813.png)

![3-([1,1'-Biphenyl]-4-yl)-2-acetamidopropanoic acid](/img/structure/B3037822.png)

![2-[(3-Chlorobenzyl)amino]acetonitrile](/img/structure/B3037825.png)